An In-Depth Technical Guide to [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid: Structure, Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid: Structure, Properties, Synthesis, and Potential Applications
Executive Summary: The pyrrolidine ring is a foundational saturated heterocycle in medicinal chemistry, serving as the core scaffold for a multitude of natural products and synthetic drugs.[1][2][3] Its non-planar, sp³-hybridized structure provides an excellent platform for creating diverse molecular architectures with a wide range of biological activities.[2][3] This guide focuses on a specific, synthetically accessible derivative, [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid. While direct biological data for this exact molecule is not extensively published, its structure combines several key pharmacophoric features: a proven pyrrolidine core, a benzyl group for potential hydrophobic interactions, and an amino acid side chain that imparts specific physicochemical properties. This document provides a comprehensive overview of its chemical identity, predicted physicochemical properties, a plausible synthetic route, standard analytical protocols for its characterization, and a discussion of its hypothesized biological potential based on structurally related analogs.
Chemical Identity and Structure
Nomenclature and Identifiers
The unambiguous identification of a chemical entity is paramount for research and development. The compound of interest is defined by the following identifiers:
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Systematic (IUPAC) Name: 2-((1-benzylpyrrolidin-3-yl)(methyl)amino)acetic acid
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Common Name: [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid
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CAS Number: 1353955-48-2 (for the racemate), 1353994-45-2 (for the R-enantiomer)[4]
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Molecular Formula: C₁₄H₂₀N₂O₂
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Molecular Weight: 248.32 g/mol
Structural Elucidation
The molecule's structure consists of a central pyrrolidine ring. A benzyl group is attached to the ring nitrogen (position 1), and a methylamino-acetic acid group is attached to the carbon at position 3. The carbon at the 3-position is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.
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SMILES (Simplified Molecular-Input Line-Entry System): CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
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InChI (International Chemical Identifier): InChI=1S/C14H20N2O2/c1-16(11-14(17)18)13-8-9-15(10-13)12-7-5-4-6-12/h4-7,13H,8-12H2,1-3H3,(H,17,18)
Physicochemical Properties and Computational Analysis
While experimental data for this specific molecule is limited, its physicochemical properties can be predicted using established computational models. These properties are critical determinants of a compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| LogP (Octanol-Water Partition Coeff.) | 1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability. |
| pKa (Acid Dissociation Constant) | ~2.5 (Carboxylic Acid), ~9.5 (Tertiary Amines) | The presence of both acidic and basic centers makes the molecule a zwitterion at physiological pH, influencing solubility and receptor interactions. |
| Topological Polar Surface Area (TPSA) | 43.7 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration, as values under 90 Ų are often favorable. |
| Hydrogen Bond Donors | 1 (from COOH) | Participates in interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from N, O, O) | Participates in interactions with biological targets. |
| Rotatable Bonds | 5 | Provides conformational flexibility, allowing it to adapt its shape to fit into a binding pocket. |
Proposed Synthetic Pathway and Methodologies
Retrosynthetic Analysis
A retrosynthetic approach breaks the target molecule down into commercially available or easily synthesized starting materials. The key disconnections are the C-N bonds formed during the alkylation steps.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
This proposed protocol begins with the commercially available (R)- or (S)-1-benzyl-3-pyrrolidinol, allowing for a stereocontrolled synthesis if desired.
Step 1: Synthesis of (R/S)-1-Benzyl-3-aminopyrrolidine This step involves converting the hydroxyl group of 1-benzyl-3-pyrrolidinol into a better leaving group (e.g., a mesylate) followed by displacement with an amine source.
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Mesylation: Dissolve (R/S)-1-benzyl-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.[8] Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1-2 hours. Rationale: Triethylamine acts as a base to neutralize the HCl byproduct, and the mesylate group is an excellent leaving group for the subsequent nucleophilic substitution.
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Amination: In a separate sealed vessel, add the crude mesylate solution to a solution of ammonia in methanol or use aqueous ammonia. Heat the reaction to 80-100 °C for 12-24 hours. Rationale: Ammonia acts as the nucleophile to displace the mesylate, forming the primary amine.
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Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Partition the residue between DCM and aqueous sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, DCM/Methanol gradient) to yield 1-benzyl-3-aminopyrrolidine.
Step 2: N-Methylation to form 1-Benzyl-N-methylpyrrolidin-3-amine Reductive amination is a reliable method for methylation without over-alkylation.
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Reaction Setup: Dissolve 1-benzyl-3-aminopyrrolidine (1.0 eq) in methanol or 1,2-dichloroethane. Add aqueous formaldehyde (37% w/w, 1.1 eq).
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Stir for 4-6 hours. Rationale: NaBH(OAc)₃ is a mild reducing agent suitable for reductive aminations, selectively reducing the intermediate iminium ion.
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Work-up and Purification: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by column chromatography to yield the desired N-methylated product.
Step 3: N-Alkylation and Hydrolysis to Yield the Final Product This final step constructs the acetic acid side chain.
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Alkylation: Dissolve 1-benzyl-N-methylpyrrolidin-3-amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIEA, 1.5 eq). Add ethyl bromoacetate (1.2 eq) dropwise and stir the mixture at 50-60 °C for 6-12 hours. Rationale: The base deprotonates the secondary amine, increasing its nucleophilicity to attack the electrophilic ethyl bromoacetate.
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Hydrolysis: After cooling, filter off the base. To the crude ester solution, add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq). Stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete conversion.
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Isolation: Acidify the reaction mixture to pH ~5-6 with 1M HCl. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. Concentrate the solvent to obtain the crude [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid. Further purification can be achieved by recrystallization or preparative HPLC.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound.
Caption: Standard workflow for analytical characterization.
Protocol: NMR Spectroscopy (¹H, ¹³C)
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Objective: To confirm the covalent structure and connectivity of atoms.
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Method:
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Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).
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Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
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Expected ¹H Signals: Aromatic protons of the benzyl group (7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.6 ppm), multiplets for the pyrrolidine ring protons (1.5-3.5 ppm), a singlet for the N-CH₃ group (~2.3 ppm), and a singlet for the CH₂ of the acetate group (~3.2 ppm).
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Expected ¹³C Signals: Signals for the carboxylic acid carbonyl (~175 ppm), aromatic carbons (127-140 ppm), and multiple aliphatic carbons for the pyrrolidine, methyl, and methylene groups (20-70 ppm).
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Protocol: Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and obtain fragmentation data.
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Method:
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Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
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Dissolve the sample in a methanol/water mixture.
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Acquire spectra in both positive and negative ion modes.
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Expected Result: In positive mode, an [M+H]⁺ ion at m/z 249.1598. In negative mode, an [M-H]⁻ ion at m/z 247.1452. High-resolution data should be within 5 ppm of the theoretical mass.
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Protocol: HPLC for Purity and Chiral Separation
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Objective: To determine the chemical and enantiomeric purity of the final compound.[9]
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Method (Purity):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Detection: UV at 254 nm.
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Analysis: The purity is calculated based on the area percentage of the main peak.
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Method (Chiral Separation): [9]
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Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® AD-H.[10]
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Mobile Phase: Typically a normal phase eluent like n-Hexane/Isopropanol with a basic additive (e.g., diethylamine) to improve peak shape.
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Analysis: Baseline separation of the two enantiomer peaks allows for the determination of enantiomeric excess (e.e.).
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Potential Biological Activity and Therapeutic Applications (Hypothesized)
The pyrrolidine scaffold is a privileged structure in pharmacology, known for a wide spectrum of activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects.[1][11]
Potential as a CNS Agent
The pyrrolidine ring is a core component of nootropic "racetam" drugs and other CNS-active agents.[12] Structurally similar compounds have been investigated as potential antidepressants and anxiolytics, possibly through modulation of neurotransmitter systems.[13] The combination of a benzyl group and a tertiary amine in the target molecule is a common feature in drugs that interact with CNS receptors.
Potential as an Anti-inflammatory Agent
N-acylethanolamine acid amidase (NAAA) is an enzyme involved in inflammation and pain, and certain pyrrolidine amide derivatives have been developed as potent NAAA inhibitors.[14] The structure of [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid shares features with these inhibitors, suggesting it could be explored for anti-inflammatory properties. The acetic acid moiety is also a feature of many non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Hypothesized mechanism of action in an inflammatory pathway.
Conclusion and Future Directions
[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a synthetically tractable molecule built upon the pharmacologically significant pyrrolidine scaffold.[11] While its specific biological profile remains to be determined, its structural features suggest it is a compelling candidate for screening in CNS and anti-inflammatory assays.
Future work should focus on the efficient, stereoselective synthesis and purification of both enantiomers. Subsequent in vitro screening against relevant targets (e.g., neurotransmitter receptors, inflammatory enzymes) would validate the hypotheses presented here and could uncover novel therapeutic potential. This molecule represents a valuable starting point for further lead optimization and drug discovery efforts.
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